(4-Iodo-1H-pyrazol-3-yl)methanol
Overview
Description
(4-Iodo-1H-pyrazol-3-yl)methanol: is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of an iodine atom at the 4-position and a hydroxymethyl group at the 3-position makes this compound unique. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Iodo-1H-pyrazol-3-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazines with α,β-unsaturated carbonyl compounds, followed by iodination. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as iodine or N-iodosuccinimide (NIS) to facilitate the iodination process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: (4-Iodo-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed:
Oxidation: (4-Iodo-1H-pyrazol-3-yl)carboxylic acid.
Reduction: (4-Hydro-1H-pyrazol-3-yl)methanol.
Substitution: (4-Azido-1H-pyrazol-3-yl)methanol.
Scientific Research Applications
Chemistry: (4-Iodo-1H-pyrazol-3-yl)methanol is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a pharmacophore. Its derivatives have shown promise in the development of new drugs with antibacterial, antifungal, and anticancer activities .
Medicine: The compound and its derivatives are being investigated for their therapeutic potential. They have shown activity against various pathogens and cancer cell lines, making them candidates for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of these products .
Mechanism of Action
The mechanism of action of (4-Iodo-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, its derivatives have been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- (4-Bromo-1H-pyrazol-3-yl)methanol
- (4-Chloro-1H-pyrazol-3-yl)methanol
- (4-Fluoro-1H-pyrazol-3-yl)methanol
Comparison: (4-Iodo-1H-pyrazol-3-yl)methanol is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding. This property can enhance the compound’s binding affinity to molecular targets compared to its bromo, chloro, and fluoro analogs. Additionally, the iodine atom can be easily substituted with other functional groups, providing a versatile platform for the synthesis of diverse derivatives .
Properties
IUPAC Name |
(4-iodo-1H-pyrazol-5-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IN2O/c5-3-1-6-7-4(3)2-8/h1,8H,2H2,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHVDPMJMRVFIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1I)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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